1-benzyl-5-fluoropyrimidin-2-one
Description
1-Benzyl-5-fluoropyrimidin-2-one (CAS 117156-49-7) is a fluorinated pyrimidinone derivative featuring a benzyl substituent at position 1 and a fluorine atom at position 5 on the pyrimidin-2-one ring . The fluorine atom enhances electronic and steric properties, influencing reactivity and binding interactions in biological systems.
Properties
Molecular Formula |
C11H9FN2O |
|---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
1-benzyl-5-fluoropyrimidin-2-one |
InChI |
InChI=1S/C11H9FN2O/c12-10-6-13-11(15)14(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 |
InChI Key |
PSKNUVKPAOJEPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=NC2=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-fluoropyrimidin-2-one can be synthesized through several methods. One common approach involves the reaction of 5-fluorouracil with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for 1-benzyl-5-fluoropyrimidin-2-one are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-fluoropyrimidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at position 5 can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidin-2-one ring to a dihydropyrimidine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of 5-substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
1-Benzyl-5-fluoropyrimidin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of antiviral and anticancer agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 1-benzyl-5-fluoropyrimidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of enzymes such as thymidylate synthase, which is crucial for DNA synthesis. The fluorine atom enhances the compound’s binding affinity and selectivity towards its target.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
- Fluorine vs. Bromine Substitution: Fluorine at position 5 in 1-benzyl-5-fluoropyrimidin-2-one enhances electronegativity, improving hydrogen-bonding interactions with target proteins.
- Benzyl vs. Fluorobenzyl Groups : The 2-fluorobenzyl group in 2090262-76-1 introduces steric and electronic effects that may alter binding specificity compared to the unsubstituted benzyl group in the parent compound .
- Heterocyclic Modifications : The benzisoxazole-piperidine system in 108855-18-1 enables multi-receptor targeting, a feature absent in 1-benzyl-5-fluoropyrimidin-2-one, which may limit its therapeutic scope to single-target pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
